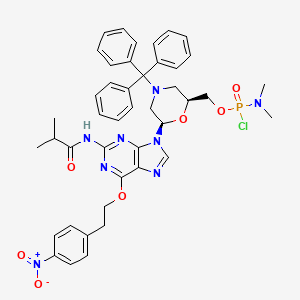
2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and an isobutoxy-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxy-2,3-dimethylphenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron atom is converted to boronic acid or boronate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Functionalized phenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Biology: This compound has potential applications in the development of boron-containing drugs. Boron atoms can interact with biological molecules in unique ways, making them useful in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.
Medicine: In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a targeted cancer treatment. The unique properties of boron allow it to selectively accumulate in tumor cells, making it an effective agent for this therapy.
Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other elements makes it valuable in material science.
Wirkmechanismus
The mechanism of action of 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a halide substrate. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.
In biological systems, the boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in drug design.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Isobutoxy-2,3-dimethylphenylboronic Acid: A precursor in the synthesis of the target compound.
Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound with a similar dioxaborolane ring structure.
Uniqueness: 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the isobutoxy-dimethylphenyl group and the dioxaborolane ring. This structure provides enhanced stability and reactivity compared to simpler boronic acids. Its unique properties make it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C18H29BO3 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-[2,3-dimethyl-4-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-12(2)11-20-16-10-9-15(13(3)14(16)4)19-21-17(5,6)18(7,8)22-19/h9-10,12H,11H2,1-8H3 |
InChI-Schlüssel |
XLWAUPDQKSWESN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


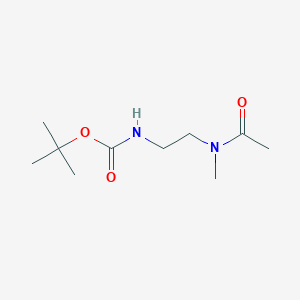
![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
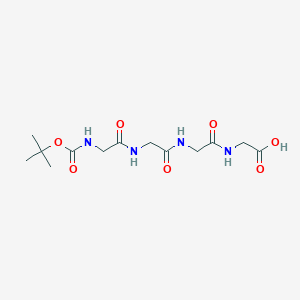
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
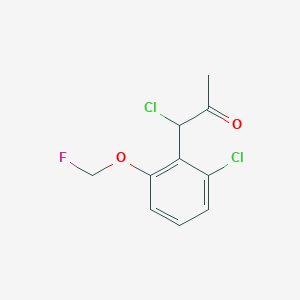
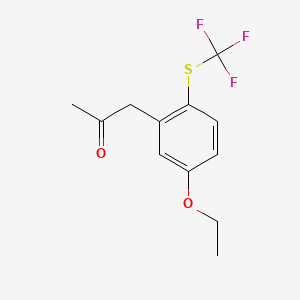
![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)

![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14038765.png)



